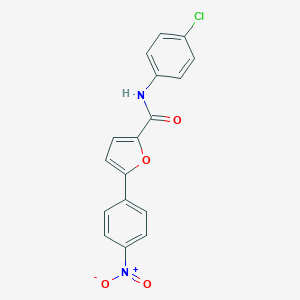![molecular formula C21H19N3O7 B413270 Ethyl 2-[(2,4-dinitronaphthalen-1-yl)amino]-3-(4-hydroxyphenyl)propanoate](/img/structure/B413270.png)
Ethyl 2-[(2,4-dinitronaphthalen-1-yl)amino]-3-(4-hydroxyphenyl)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-[(2,4-dinitronaphthalen-1-yl)amino]-3-(4-hydroxyphenyl)propanoate is a complex organic compound that features a naphthalene ring substituted with nitro groups and an amino group, linked to a hydroxyphenyl propanoate ester
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(2,4-dinitronaphthalen-1-yl)amino]-3-(4-hydroxyphenyl)propanoate typically involves multi-step organic reactions. One common method starts with the nitration of naphthalene to introduce nitro groups at the 2 and 4 positions. This is followed by the introduction of an amino group at the 1 position through a substitution reaction. The final step involves the esterification of the resulting compound with ethyl 3-(4-hydroxyphenyl)propanoate under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
Ethyl 2-[(2,4-dinitronaphthalen-1-yl)amino]-3-(4-hydroxyphenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or other strong bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield a compound with amino groups, while oxidation could lead to the formation of nitroso derivatives.
科学研究应用
Ethyl 2-[(2,4-dinitronaphthalen-1-yl)amino]-3-(4-hydroxyphenyl)propanoate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of Ethyl 2-[(2,4-dinitronaphthalen-1-yl)amino]-3-(4-hydroxyphenyl)propanoate involves its interaction with specific molecular targets and pathways. The nitro and amino groups can participate in redox reactions, affecting cellular processes. The hydroxyphenyl group may interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- Ethyl 2-[(2,4-dinitrophenyl)amino]-3-(4-hydroxyphenyl)propanoate
- Ethyl 2-[(2,4-dinitrobenzyl)amino]-3-(4-hydroxyphenyl)propanoate
- Ethyl 2-[(2,4-dinitroanilino)-3-(4-hydroxyphenyl)propanoate
Uniqueness
Ethyl 2-[(2,4-dinitronaphthalen-1-yl)amino]-3-(4-hydroxyphenyl)propanoate is unique due to the presence of the naphthalene ring, which imparts distinct chemical and physical properties compared to similar compounds with phenyl or benzyl rings
属性
分子式 |
C21H19N3O7 |
|---|---|
分子量 |
425.4g/mol |
IUPAC 名称 |
ethyl 2-[(2,4-dinitronaphthalen-1-yl)amino]-3-(4-hydroxyphenyl)propanoate |
InChI |
InChI=1S/C21H19N3O7/c1-2-31-21(26)17(11-13-7-9-14(25)10-8-13)22-20-16-6-4-3-5-15(16)18(23(27)28)12-19(20)24(29)30/h3-10,12,17,22,25H,2,11H2,1H3 |
InChI 键 |
FMOIVYBTUIZPDN-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(CC1=CC=C(C=C1)O)NC2=C(C=C(C3=CC=CC=C32)[N+](=O)[O-])[N+](=O)[O-] |
规范 SMILES |
CCOC(=O)C(CC1=CC=C(C=C1)O)NC2=C(C=C(C3=CC=CC=C32)[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-2,5-dichlorobenzamide](/img/structure/B413188.png)
![4-[(5-BROMO-3-ETHOXY-2-HYDROXYPHENYL)(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)METHYL]-1,5-DIMETHYL-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-3-ONE](/img/structure/B413190.png)
![1-(6-chloro-1,3-benzodioxol-5-yl)-N-[7-[(6-chloro-1,3-benzodioxol-5-yl)methylideneamino]-5,5-dioxodibenzothiophen-3-yl]methanimine](/img/structure/B413193.png)
![2-BROMO-4-CHLORO-6-[(E)-[(3-CHLORO-4-METHYLPHENYL)IMINO]METHYL]-3,5-DIMETHYLPHENOL](/img/structure/B413196.png)
![4-Bromo-2-nitro-6-({[2-methoxy-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl)phenol](/img/structure/B413197.png)
![4-Chloro-2-nitro-6-({[2-methoxy-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl)phenol](/img/structure/B413199.png)

![METHYL 4-[(E)-{[2-METHOXY-5-(5-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]IMINO}METHYL]BENZOATE](/img/structure/B413201.png)
![methyl 8-methyl-4-oxo-6-phenyl-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B413202.png)
![Ethyl 2-{[1-(benzoylamino)-2,2,2-trichloroethyl]amino}-4-phenyl-3-thiophenecarboxylate](/img/structure/B413203.png)
![2-{3-[({6-Nitro-1,3-benzodioxol-5-yl}methylene)amino]-4-methoxyphenyl}-5-methyl-1,3-benzoxazole](/img/structure/B413204.png)
![N-{2,2,2-trichloro-1-[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]ethyl}acetamide](/img/structure/B413207.png)
![Ethyl 2-({2,2,2-trichloro-1-[(2-nitrobenzoyl)amino]ethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B413208.png)
![N-{2,2,2-trichloro-1-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]ethyl}propanamide](/img/structure/B413209.png)
